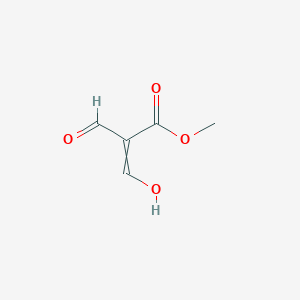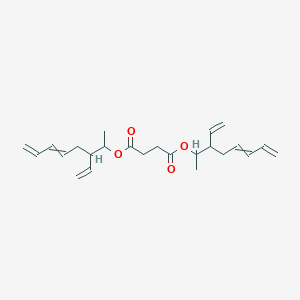
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-ethenylocta-5,7-dien-2-yl groups attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. The vinyl phosphates are smoothly converted into trisubstituted buta-1,3-dienes via the reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized for converting vinyl phosphordiamidates to α,β-unsaturated ketones.
Major Products Formed
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-ethenylocta-5,7-dien-2-yl groups, which can participate in various chemical reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-bis(5E)-3-ethenylocta-5,7-dien-2-yl butanedioate: Shares a similar structure but differs in the position of the double bonds.
Vinyl Phosphates: Used as precursors in the synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65143-33-1 |
|---|---|
Molekularformel |
C24H34O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
bis(3-ethenylocta-5,7-dien-2-yl) butanedioate |
InChI |
InChI=1S/C24H34O4/c1-7-11-13-15-21(9-3)19(5)27-23(25)17-18-24(26)28-20(6)22(10-4)16-14-12-8-2/h7-14,19-22H,1-4,15-18H2,5-6H3 |
InChI-Schlüssel |
VFYQBSOMHLCICJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC=CC=C)C=C)OC(=O)CCC(=O)OC(C)C(CC=CC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


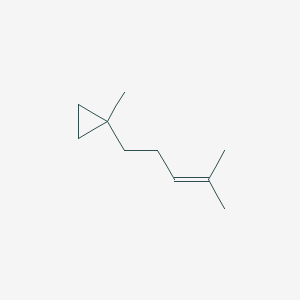


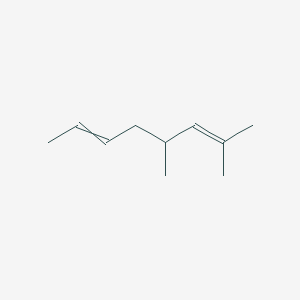
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
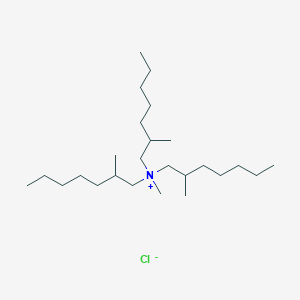
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)

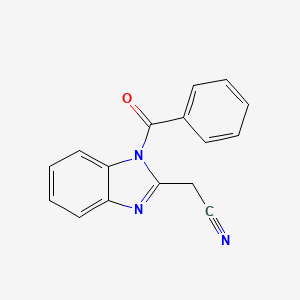
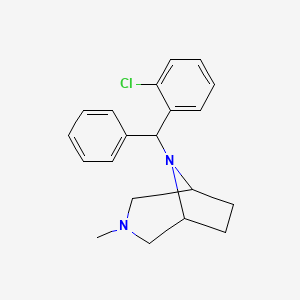
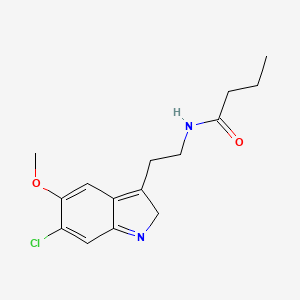
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
